Silver trifluoroacetate

概要

説明

Silver Trifluoroacetate functions as a catalyst in the synthesis of cyclobutene-fused azepines/dihydropyridines.

科学的研究の応用

Anion-Templated Silver Clusters :

- A study by Li et al. (2019) explored the use of a trivalent tetrahedral anion in the formation of a 26-nucleus silver cluster. This cluster exhibited unique light absorption and photoluminescent properties, highlighting the role of AgC₂F₃O₂ in developing novel silver clusters with potential applications in materials science (Li et al., 2019).

Chemical Vapor Deposition (CVD) for Superconducting Wires :

- Shapiro et al. (1992) utilized AgC₂F₃O₂ in the chemical vapor deposition (CVD) process to deposit silver films, particularly for superconducting wire applications. This study emphasizes the role of AgC₂F₃O₂ in producing high-quality silver films at low temperatures and pressures, which are crucial for the fabrication of superconducting materials (Shapiro et al., 1992).

Silver-Catalyzed Organic Synthesis :

- Yang and Tsui (2019) developed a catalytic method using silver(I) trifluoroacetate for the trifluoromethylalkynylation of unactivated alkenes. This method allows for the construction of two C-C bonds simultaneously, demonstrating the catalyst's efficacy in organic synthesis (Yang & Tsui, 2019).

Coordination Polymers and Frameworks :

- Hu and Mak (2013) synthesized silver(I) trifluoroacetate complexes containing various ancillary heteroaromatic N-donor ligands. These complexes form 3D supramolecular architectures, indicating the potential of AgC₂F₃O₂ in constructing coordination polymers with diverse structural motifs (Hu & Mak, 2013).

Photoluminescent Properties and Fluorescent Silver Nanoparticles :

- Maretti et al. (2009) highlighted the use of AgC₂F₃O₂ in the facile photochemical synthesis of highly fluorescent silver nanoparticles (AgFNP), showcasing its role in producing luminescent materials with potential applications in various fields (Maretti et al., 2009).

Silver-Catalyzed Hydrosilylation :

- Wile and Stradiotto (2006) demonstrated the chemoselective hydrosilylation of aldehydes using silver triflate, a process where AgC₂F₃O₂ plays a crucial role as a catalyst. This indicates its utility

Structural Analysis and Shielding Tensors :

- Griffin et al. (1972) used coherent averaging techniques to examine the 19F shielding tensors of the trifluoromethyl group in single crystals of silver trifluoroacetate. This research provides insights into the molecular structure and dynamics, which are essential in understanding the chemical behavior of this compound in various applications (Griffin et al., 1972).

Anion-Dependent Structures of Luminescent Silver(I) Complexes :

- Seward et al. (2003) explored the structures of various silver(I) complexes with AgC₂F₃O₂, highlighting how different counterions can influence the mode of coordination and overall structure. This study reveals the versatility of AgC₂F₃O₂ in forming structurally diverse luminescent complexes (Seward et al., 2003).

作用機序

Target of Action

Silver trifluoroacetate is a versatile reagent used in organic synthetic reactions . Its primary targets are the reactants in these reactions, where it acts as a catalyst to facilitate the reaction process .

Mode of Action

The mode of action of this compound involves its interaction with the reactants in a chemical reaction. As a catalyst, it lowers the activation energy of the reaction, enabling the reactants to undergo transformation more easily . The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.

Biochemical Pathways

This compound is involved in various organic synthetic reactions, including acylation, alkylation, and cyclization reactions . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds. The exact pathways affected can vary depending on the specific reaction and the reactants involved.

Result of Action

The result of this compound’s action is the facilitation of organic synthetic reactions. By acting as a catalyst, it enables the transformation of reactants into products more efficiently . This can lead to the synthesis of complex organic compounds, including those with potential applications in various fields such as pharmaceuticals and materials science.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Moreover, it should be handled with care to avoid contact with skin and eyes, and inhalation of dust . These precautions help maintain the stability and efficacy of this compound in facilitating organic synthetic reactions.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Silver trifluoroacetate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a catalyst in the synthesis of cyclobutene-fused azepines and dihydropyridines . Additionally, it is used to prepare platinum-on-silver bimetallic heteronanostructures and nanofibrous biosensors . The interactions between this compound and these biomolecules are primarily based on its ability to donate silver ions, which can facilitate various chemical transformations.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound is used to synthesize silver nanoparticles, which have been reported to exhibit antimicrobial properties . These nanoparticles can disrupt bacterial cell membranes, leading to cell death. Additionally, this compound can induce oxidative stress in cells, which can result in changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. This compound is known to be stable under certain conditions, but it can degrade over time, leading to the formation of silver nanoparticles . These nanoparticles can have long-term effects on cellular function, including changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects. For example, high doses of this compound can lead to liver hypertrophy and other toxic effects in animal models . It is important to determine the threshold effects and safe dosage levels of this compound to minimize its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, this compound can participate in acylation, alkylation, and cyclization reactions, which are important metabolic processes . These interactions can influence the overall metabolic activity of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes and distributed to various cellular compartments. It can interact with transporters and binding proteins, which facilitate its localization and accumulation within cells . The distribution of this compound can influence its biological effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins . This localization can influence its effects on gene expression and cellular function.

特性

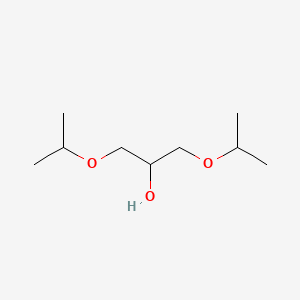

| { "Design of the Synthesis Pathway": "The synthesis of Silver trifluoroacetate can be achieved through a simple reaction between Silver oxide and trifluoroacetic acid.", "Starting Materials": [ "Silver oxide", "Trifluoroacetic acid" ], "Reaction": [ "Add Silver oxide to a round bottom flask containing trifluoroacetic acid", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any unreacted Silver oxide", "Evaporate the filtrate to dryness under reduced pressure", "Recrystallize the product from a suitable solvent to obtain pure Silver trifluoroacetate" ] } | |

CAS番号 |

2966-50-9 |

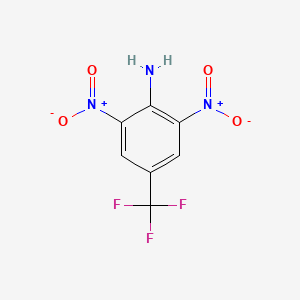

分子式 |

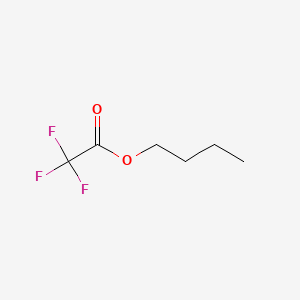

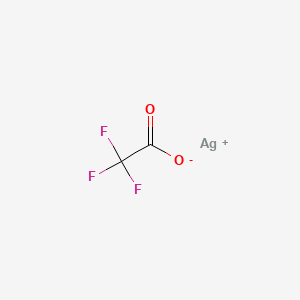

C2HAgF3O2 |

分子量 |

221.89 g/mol |

IUPAC名 |

silver;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7); |

InChIキー |

ZYXPMOIHQRKWGT-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[Ag+] |

正規SMILES |

C(=O)(C(F)(F)F)O.[Ag] |

| 2966-50-9 | |

ピクトグラム |

Acute Toxic; Irritant; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of silver trifluoroacetate in promoting cycloaddition reactions of allyl cations?

A2: this compound acts as a halide abstracting agent, generating reactive allyl cations from their corresponding halides. These cations can then undergo [4+3] cycloadditions with conjugated dienes, providing a route to seven-membered rings. [] Notably, AgTFA, in combination with isopentane as a solvent, has proven effective for generating various carbonium ions from alkyl and vinyl halides. []

Q2: How does this compound facilitate the formation of alkyl hydroperoxides and dialkyl peroxides?

A3: this compound enables the reaction of alkyl bromides or iodides with hydrogen peroxide or alkyl hydroperoxides, yielding the corresponding alkyl hydroperoxides and dialkyl peroxides. [] This reaction proceeds through the in situ generation of alkyl cations, highlighting AgTFA's capacity to activate alkyl halides towards nucleophilic substitution reactions.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C2AgF3O2 and a molecular weight of 220.87 g/mol.

Q4: What are the characteristic infrared (IR) spectroscopic features of this compound?

A5: this compound, along with other metal trifluoroacetates, exhibits distinct IR bands associated with the trifluoroacetate group. [] While specific band assignments are not provided in the given text, the presence of strong absorptions in the regions characteristic of C-F and C=O stretching vibrations can be expected.

Q5: In what solvent systems does this compound exhibit high solubility?

A6: this compound demonstrates high solubility in nitromethane, allowing for the preparation of anhydrous metal trifluoroacetates via metathesis reactions with metal chlorides. [] Additionally, it displays significant solubility in poly(methylphenylsiloxane) due to the coordination of Ag+ ions to the phenyl groups present in the polymer. []

Q6: How does heat affect the stability of this compound and other metal trifluoroacetates?

A7: The thermal stability of metal trifluoroacetates, including this compound, has been investigated. [] Although specific details are not outlined in the provided text, it can be inferred that these compounds might undergo decomposition or phase transitions upon heating.

Q7: What is the role of this compound in palladium-catalyzed oxidative carbonylative [4+1] annulation reactions?

A8: this compound assumes a bifunctional role in this reaction. Firstly, it assists in the formation of phthalic anhydride from aromatic acids in the presence of air and a palladium catalyst. Secondly, it facilitates the oxidative carbonylation step, ultimately leading to the formation of the desired five-membered ring annulated product. []

Q8: How does the catalytic activity of this compound compare to that of Binap-silver trifluoroacetate complexes in 1,3-dipolar cycloadditions?

A9: this compound complexes bearing chiral binaphthylbis(diphenylphosphine) (Binap) ligands exhibit superior catalytic activity compared to this compound alone in 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles. [] This enhanced activity can be attributed to the steric and electronic properties imparted by the Binap ligand, influencing the interaction with both the dipole and dipolarophile.

Q9: Can this compound be used to synthesize selenoxides from olefins?

A10: Yes, reacting olefins with benzeneselenenyl bromide and this compound at low temperatures, followed by treatment with sodium hydrogen carbonate, produces β-hydroxy selenides. These compounds are easily converted to the corresponding selenoxides, which can further undergo fragmentation reactions to yield allylic alcohols. [, ]

Q10: Have computational methods been used to study the mechanism of this compound-catalyzed reactions?

A11: Yes, computational studies, including those based on density functional theory (DFT), have been employed to investigate the mechanism of the this compound-catalyzed [, ]-sigmatropic rearrangement of propargyl esters to allenyl esters. [] These calculations provide insights into the nature of the transition states and intermediates involved, shedding light on the role of AgTFA in promoting the reaction.

Q11: How does the presence of trifluoroacetate ligands influence the reactivity of silver(I) complexes?

A12: Trifluoroacetate, being a weakly coordinating anion, allows for the generation of reactive silver(I) species. These species readily coordinate with unsaturated moieties like alkenes and alkynes, facilitating transformations such as cycloadditions and rearrangements. []

Q12: What factors can affect the stability of this compound solutions?

A13: The stability of this compound solutions can be influenced by factors such as solvent, temperature, and exposure to light. [] While specific details are not mentioned in the text, it's crucial to handle and store AgTFA solutions appropriately to prevent decomposition or precipitation.

Q13: What analytical techniques are commonly employed to characterize this compound and its reaction products?

A13: Various analytical techniques are used, including:

- NMR Spectroscopy (1H, 13C, 31P-MAS): For structural elucidation of organic molecules and characterization of immobilized catalysts. [, ]

- IR Spectroscopy: For identifying functional groups and studying metal-ligand interactions. []

- UV-Vis Spectroscopy: For studying complexation phenomena and electronic transitions. []

- X-ray Crystallography: For determining the solid-state structures of silver complexes. [, ]

- Mass Spectrometry (MALDI-TOF): For analyzing polymers, characterizing silver clusters, and studying fragmentation patterns. [, , ]

- Gas Chromatography: For separating and analyzing mixtures of hydrocarbons in the presence of this compound as a stationary phase. []

- Cyclic Voltammetry: For studying the electrochemical behavior of unsaturated selenacrown ethers in the presence of this compound. []

Q14: What are some of the cross-disciplinary applications of this compound?

A14: this compound finds applications in diverse fields, showcasing its versatility:

- Organic Synthesis: As a reagent or catalyst for various transformations, including cycloadditions, rearrangements, and peroxymercuration reactions. [, , , , , , , ]

- Material Science: As a precursor for synthesizing silver nanoparticles, modifying polymers, and fabricating conductive materials. [, , ]

- Analytical Chemistry: As a stationary phase in gas chromatography and as a cationization agent in mass spectrometry. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。